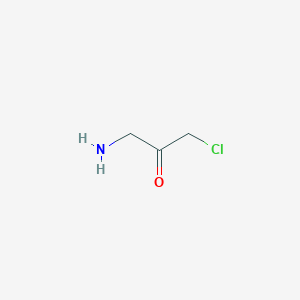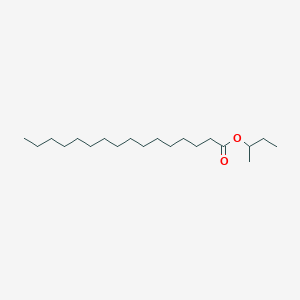
Butan-2-yl hexadecanoate
Vue d'ensemble
Description
Butan-2-yl hexadecanoate is a chemical compound that belongs to the class of esters. It is also known by its other name, isobutyl palmitate. This compound is widely used in various industries, including cosmetics, food, and pharmaceuticals. It has a wide range of applications due to its unique properties, such as its ability to act as a lubricant, emollient, and solvent.
Applications De Recherche Scientifique
Renewable Diesel Synthesis
- Hydroxyalkylation/Alkylation for Diesel Production : A study by Li et al. (2013) explored the hydroxyalkylation/alkylation of 2-methylfuran with acetone and butanal over various catalysts. The research revealed that butanal is more reactive than acetone in this process, suggesting a potential pathway for synthesizing renewable diesel from lignocellulose-derived compounds.
Photodegradation in Agriculture
- Photodegradation of Azole Fungicides : A 1997 study by Nag and Dureja investigated the photostability of triadimefon, an azole fungicide, revealing the formation of several byproducts, including 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, under photolysis. This study provides insights into the environmental behavior of fungicides in agricultural settings.
Chemical Synthesis and Industrial Applications
- Esterification in Ionic Liquids : Research by Gubicza et al. (2003) focused on the esterification of (R,S)-2-chloropropanoic acid with butan-1-ol using ionic liquids. This study contributes to understanding the role of solvents in catalyzing chemical reactions, particularly in green chemistry applications.
- Corrosion Inhibition in Metal Industry : A 2016 study by Olasunkanmi et al. investigated quinoxaline derivatives as corrosion inhibitors for mild steel. The study found that these compounds effectively inhibited corrosion, indicating potential applications in protecting industrial metal surfaces.
Biofuels and Green Energy
- Butanol Production by Clostridia : A study by Lee et al. (2008) explored the fermentative production of butanol, an alcohol that can be used as a biofuel. The research delves into the biotechnological methods for producing butanol, highlighting its potential as a renewable energy source.
Pharmaceutical Research
- Anticancer Properties of Metal Complexes : A 2017 study by Nanjundan et al. synthesized and characterized Ni(II), Cu(II), and Zn(II) metal complexes with Schiff base ligand and evaluated their anticancer properties. The results showed significant activity against human cervical cancer cell lines, indicating potential applications in cancer therapy.
Orientations Futures
Propriétés
IUPAC Name |
butan-2-yl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19(3)5-2/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUROGNYLPQBCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597803 | |
| Record name | Butan-2-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butan-2-yl hexadecanoate | |
CAS RN |
32153-86-9 | |
| Record name | Butan-2-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



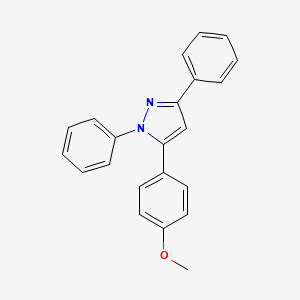
![5-Bromo-2,2-dichlorobenzo[d][1,3]dioxole](/img/structure/B1627407.png)
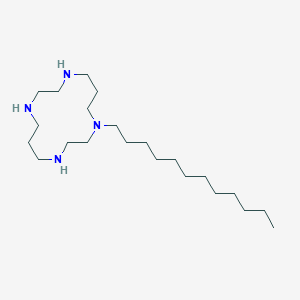
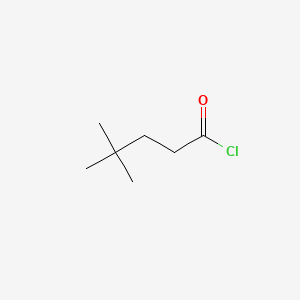
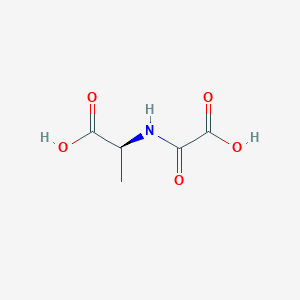
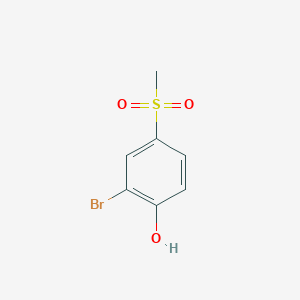
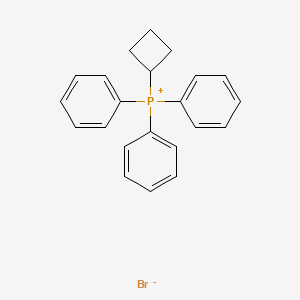
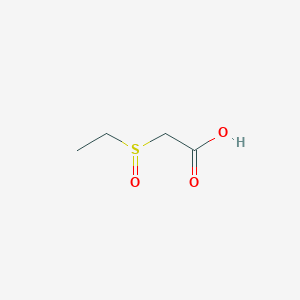
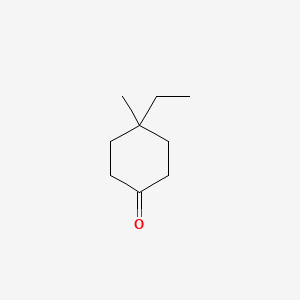
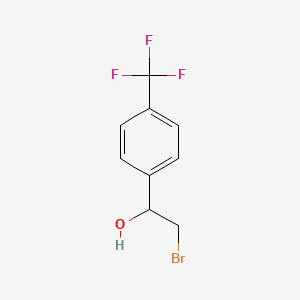
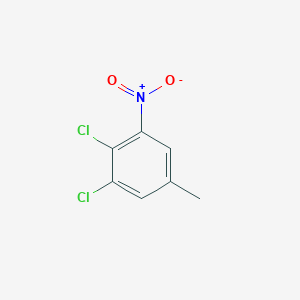
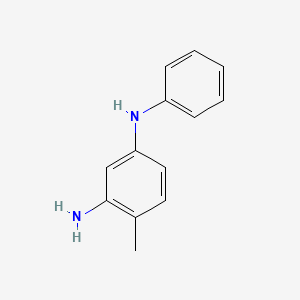
![2-[(2,3-Dibromophenoxy)methyl]oxirane](/img/structure/B1627423.png)
